6-tert-butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine
Description
6-tert-butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine is a thienoquinoline derivative characterized by a bicyclic thieno[2,3-b]quinoline core. Key structural features include:
- A tert-butyl group at the 6-position, which enhances steric bulk and may improve metabolic stability by hindering oxidative degradation .
- A 4-methoxyphenyl substituent at the 4-position, further enhancing solubility and π-π stacking interactions.
- An amine group at the 3-position, which can serve as a site for derivatization or hydrogen bonding in biological targets.
Properties
IUPAC Name |
[3-amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S/c1-30(2,3)19-10-15-23-22(16-19)24(17-6-11-20(34-4)12-7-17)25-26(31)28(36-29(25)32-23)27(33)18-8-13-21(35-5)14-9-18/h6-9,11-14,19H,10,15-16,31H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVXOXIWSSKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)OC)N)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-tert-butyl-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 401.5 g/mol. The structure features a thienoquinoline core with various substituents that may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N2O4S |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | OILYVSLDYMYOQO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The methoxybenzoyl amide moiety is believed to play a crucial role in enzyme inhibition and receptor binding. The tert-butyl group may enhance the compound's binding affinity by providing steric hindrance and conformational rigidity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that derivatives of thienoquinoline showed potent cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range. The mechanism involved the induction of apoptosis through the mitochondrial pathway .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Bioassays conducted on various bacterial strains revealed that it possesses significant inhibitory effects.
- Case Study 2 : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively, suggesting potential applications in treating infections .
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are highly sought after.
- Case Study 3 : Research indicated that derivatives of this compound can inhibit pro-inflammatory cytokines in vitro, which may contribute to their therapeutic effects in inflammatory conditions .
Research Findings
Recent investigations into the biological activity of related compounds have yielded promising results:
- Antitumor Studies : Various thienoquinoline derivatives have been synthesized and evaluated for their antitumor activities. Results indicated that modifications at specific positions significantly affect their potency .
- Enzyme Inhibition : The compound has been tested as a potential inhibitor for several enzymes associated with cancer progression and inflammation. For example, it was found to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Influence: Thienoquinoline derivatives (e.g., CAS 568555-60-2) exhibit enhanced rigidity and π-conjugation compared to simple quinolines (e.g., 6-bromo-N-(2-methylbenzotriazol-5-yl)quinolin-4-amine) . This may improve binding affinity to hydrophobic targets like kinase domains. The tert-butyl group in the target compound contrasts with the ethyl group in CAS 568555-60-2, suggesting superior metabolic resistance due to reduced CYP450-mediated oxidation .
The benzotriazole moiety in 6-bromo-N-(2-methylbenzotriazol-5-yl)quinolin-4-amine may confer unique interactions with metal ions or aromatic pockets in enzymes .
Synthetic Accessibility: The one-step synthesis of 6-bromo-N-(2-methylbenzotriazol-5-yl)quinolin-4-amine (68% yield) highlights the feasibility of modular approaches for library development . In contrast, the target compound’s synthesis likely requires multi-step protocols due to its complex substitution pattern.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-tert-butyl-2-(4-methoxybenzoyl)thienoquinolin-3-amine derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Cyclocondensation : Reacting substituted thiophene precursors with quinoline intermediates under acidic conditions to form the thienoquinoline core .
- Functionalization : Introducing tert-butyl and methoxy groups via Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, tert-butyl groups are added using tert-butyl chloride in the presence of Lewis catalysts like AlCl₃ .
- Amine Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect the amine during synthesis, followed by acidic deprotection .
- Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | H₂SO₄, 80°C, 12h | 65–70 | |
| Methoxy Introduction | NaOMe, DMF, 120°C | 85 |
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Use:
- X-ray Crystallography : To confirm the thienoquinoline scaffold and substituent positions .
- NMR Spectroscopy : ¹H and ¹³C NMR to verify tert-butyl (δ ~1.3 ppm) and methoxy (δ ~3.8 ppm) groups .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₉H₃₁N₂O₃S: 499.20) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the tert-butyl and methoxy substituents?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance methoxy group incorporation due to better nucleophilicity .
- Catalyst Tuning : Use of BF₃·Et₂O instead of AlCl₃ reduces side reactions in tert-butyl functionalization .
- Temperature Gradients : Higher temperatures (120–140°C) improve regioselectivity for methoxybenzoyl attachment .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antitumor IC₅₀ variability)?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., MTT assay, 72h incubation) to minimize inter-lab variability .
- Mechanistic Profiling : Compare tubulin polymerization inhibition (via fluorescence assays) across cell lines to confirm target specificity .
- Data Table Example :
| Cell Line | Reported IC₅₀ (μM) | Proposed Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 0.5–2.1 | Tubulin Binding | |
| HeLa | 3.8–5.6 | ROS Induction |
Q. How to design experiments to evaluate environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to pH 3–10 buffers and analyze degradation products via LC-MS .
- Photodegradation : Use UV-Vis irradiation (254 nm) to simulate sunlight effects and identify photoproducts .
- Microbial Biodegradation : Incubate with soil microbiota and track metabolite formation using GC-MS .
Q. What computational methods predict interactions between the compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to tubulin (PDB ID: 1SA0) or topoisomerase II .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity .
Data Contradiction Analysis
Q. Why do some studies report poor solubility despite the methoxy groups’ hydrophilicity?
- Methodological Answer :
- Crystallinity vs. Amorphous State : Highly crystalline batches (confirmed via XRD) may reduce solubility despite hydrophilic groups .
- Counterion Screening : Replace chloride with mesylate or tosylate to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO/PEG400 mixtures (1:4 v/v) for in vivo formulations .
Experimental Design Framework
Q. How to integrate this compound into a broader drug discovery pipeline?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
